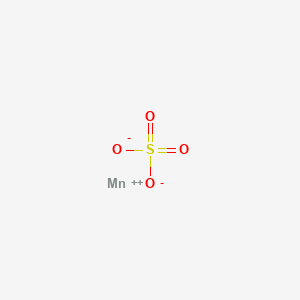
硫酸锰
描述
Manganese(II) sulfate is a metal sulfate in which the metal component is manganese in the +2 oxidation state. It has a role as a nutraceutical. It is a metal sulfate and a manganese molecular entity. It contains a manganese(2+).
科学研究应用
生物医学应用
硫酸锰在生物医学领域发挥着至关重要的作用,特别是在先进纳米粒子的开发中。 这些纳米粒子是环保、经济、生物相容的,并具有强大的吸附性能,使其适用于各种生物应用,如药物递送、抗癌、抗菌、抗氧化剂、纳米酶、光热疗法和生物传感 {svg_1}.
环境科学
在环境科学中,硫酸锰因其在水处理过程中的应用而具有重要意义。 它有助于去除水中铁和锰,改善水的质量和口感。 此外,它还参与了锰缺乏土壤的修复,这对植物生长和生态系统平衡至关重要 {svg_2}.
农业
硫酸锰被广泛用于农业作为微量元素肥料。 它是促进植物最佳生长和确保作物丰产的必需物质。 它还在光合作用中发挥作用,通过帮助叶绿素合成和激活促进氮代谢、脂质合成和 DNA 复制的酶 {svg_3}.
材料科学
在材料科学中,硫酸锰用于合成各种材料。 它是生产陶瓷、染料、颜料和肥料的关键成分。 它还在电池制造和金属表面处理中得到应用 {svg_4}.
储能
硫酸锰主要用于锂离子电池,作为正极前驱体的原料。 它在电池技术中的作用至关重要,因为它具有成本效益,并有助于电池的电化学性能 {svg_5}.
医学
在医疗行业,硫酸锰因其营养价值而被使用,提供必需的营养物质。 它参与各种生理过程,包括氨基酸、胆固醇、葡萄糖和碳水化合物的代谢。 它还在骨骼形成、血液凝固和减少炎症中发挥作用 {svg_6}.
作用机制
Target of Action
Manganese sulphate, also known as Manganese(II) sulfate, primarily targets the immune system . It facilitates antigen uptake, presentation, and germinal center formation via both cGAS-STING and NLRP3 activation .
Mode of Action
Manganese sulphate interacts with its targets by facilitating cGAS-STING activation . It can directly activate cGAS independent of dsDNA, leading to an unconventional catalytic synthesis of 2′3′-cGAMP . This interaction results in a strong promotion of immune responses .
Biochemical Pathways
Manganese sulphate affects several biochemical pathways. It is an essential cofactor for the oxygen-evolving complex (OEC) of the photosynthetic machinery, catalyzing the water-splitting reaction in photosystem II (PSII) . It also plays a role in glycosylation, ROS scavenging, and photosynthesis .
Pharmacokinetics
It is known that manganese intake primarily occurs through the diet . More research is needed to fully understand the ADME properties of Manganese sulphate and their impact on bioavailability.
Result of Action
The action of Manganese sulphate results in enhanced immune responses. It stimulates humoral and cellular immune responses, inducing antibody production and CD4+/CD8+ T-cell proliferation and activation .
Action Environment
The action of Manganese sulphate is influenced by environmental factors. For instance, temperature and pressure variations can be used to prepare nanoparticles with different morphologies . Additionally, the compound’s action, efficacy, and stability can be affected by the presence of other metals .
生化分析
Biochemical Properties
Manganese sulfate is crucial in biochemical reactions as it acts as a cofactor for several enzymes. It interacts with enzymes such as manganese superoxide dismutase, which is vital for protecting cells from oxidative damage by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide . Additionally, manganese sulfate is involved in the activation of other enzymes like arginase, which plays a role in the urea cycle, and pyruvate carboxylase, which is essential for gluconeogenesis . These interactions highlight the importance of manganese sulfate in maintaining cellular homeostasis and metabolic functions.
Cellular Effects
Manganese sulfate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is known to affect the activity of protein kinases and phosphatases, which are crucial for signal transduction pathways . Manganese sulfate also impacts gene expression by modulating the activity of transcription factors and other regulatory proteins. In terms of cellular metabolism, manganese sulfate is involved in the synthesis of amino acids, cholesterol, and carbohydrates, thereby playing a pivotal role in energy production and storage .
Molecular Mechanism
At the molecular level, manganese sulfate exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, altering their conformation and activity. For instance, manganese sulfate binds to the active site of manganese superoxide dismutase, facilitating the conversion of superoxide radicals into less harmful molecules . Additionally, manganese sulfate can inhibit or activate enzymes by interacting with their metal-binding sites, thereby influencing various biochemical pathways. Changes in gene expression induced by manganese sulfate are often mediated through its interaction with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of manganese sulfate can vary over time. The stability and degradation of manganese sulfate are influenced by factors such as pH, temperature, and the presence of other chemicals . Long-term exposure to manganese sulfate has been shown to affect cellular function, including alterations in enzyme activity and gene expression. In vitro studies have demonstrated that prolonged exposure to manganese sulfate can lead to oxidative stress and cellular damage, highlighting the importance of monitoring its concentration and exposure duration in experimental settings .
Dosage Effects in Animal Models
The effects of manganese sulfate in animal models are dose-dependent. At low doses, manganese sulfate is essential for normal physiological functions, including bone development and immune response . At high doses, manganese sulfate can be toxic, leading to adverse effects such as neurotoxicity, hepatotoxicity, and reproductive toxicity . Threshold effects have been observed, where a certain concentration of manganese sulfate is required to elicit a biological response. It is crucial to determine the optimal dosage to avoid toxicity while ensuring the beneficial effects of manganese sulfate .
Metabolic Pathways
Manganese sulfate is involved in several metabolic pathways, including the urea cycle, gluconeogenesis, and antioxidant defense . It acts as a cofactor for enzymes such as arginase, pyruvate carboxylase, and manganese superoxide dismutase, which are essential for these pathways. Manganese sulfate also influences metabolic flux by modulating the activity of key enzymes and altering the levels of metabolites . Understanding the metabolic pathways involving manganese sulfate is crucial for elucidating its role in cellular physiology and pathology.
Transport and Distribution
Within cells and tissues, manganese sulfate is transported and distributed through specific transporters and binding proteins . It is taken up by cells via manganese transporters and distributed to various cellular compartments, including the mitochondria, nucleus, and cytoplasm . The localization and accumulation of manganese sulfate are regulated by factors such as cellular demand, metal ion homeostasis, and the presence of other metal ions . These transport and distribution mechanisms ensure the proper functioning of manganese-dependent enzymes and processes.
Subcellular Localization
Manganese sulfate is localized in specific subcellular compartments, where it exerts its biochemical functions . It is predominantly found in the mitochondria, where it plays a role in energy production and antioxidant defense . Manganese sulfate is also present in the nucleus, where it influences gene expression and DNA repair . The subcellular localization of manganese sulfate is regulated by targeting signals and post-translational modifications, which direct it to specific organelles and compartments . Understanding the subcellular localization of manganese sulfate is essential for elucidating its role in cellular physiology and pathology.
属性
IUPAC Name |
manganese(2+);sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQMAOCOWKFBNP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
||
| Record name | Manganese sulfate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007785877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9044160 | |
| Record name | Manganese sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White solid; [HSDB] Pale pink powder, soluble in one part water; [MSDSonline] | |
| Record name | Sulfuric acid, manganese(2+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese(II) sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2556 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Decomp @ 850 °C | |
| Record name | MANGANESE SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2187 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Pale red, slightly efflorescent crystals; sol in about 1 part cold, 0.6 part boiling water; insol in alcohol; loses all water @ 400-450 °C. /Monohydrate/, 52 G/100 CC OF WATER @ 5 °C, 70 G/100 CC OF WATER @ 70 °C, SOL IN ALCOHOL; INSOL IN ETHER, Slightly soluble in methanol. | |
| Record name | MANGANESE SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2187 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
3.25, Translucent, pale-rose-red, efflorescent prisms; density 2.107 g/cu cm; MP 30 °C; decomposes at 850 °C; soluble in water; insoluble in alcohol. /Tetrahydrate/ | |
| Record name | MANGANESE SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2187 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
TRACE IMPURITIES: Zinc, nitrogen and cobalt | |
| Record name | MANGANESE SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2187 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White orthorhombic crystals | |
CAS No. |
7785-87-7, 10124-55-7 | |
| Record name | Manganese sulfate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007785877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, manganese(2+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.172 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANGANOUS SULFATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGA15S9H40 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MANGANESE SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2187 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
700 °C | |
| Record name | MANGANESE SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2187 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

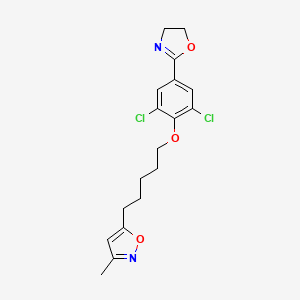
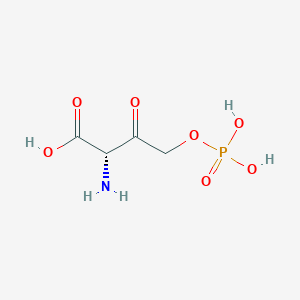
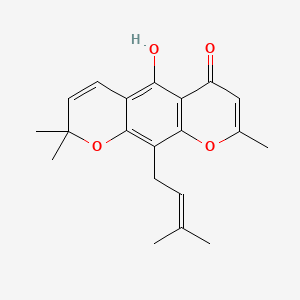
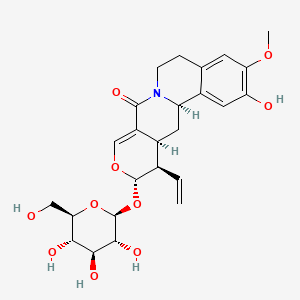
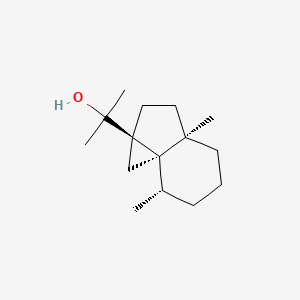
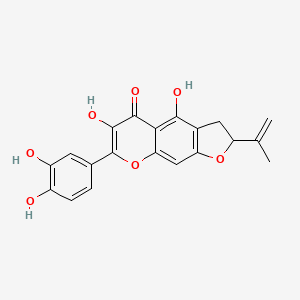
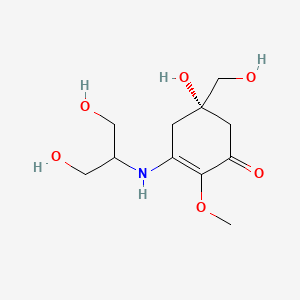
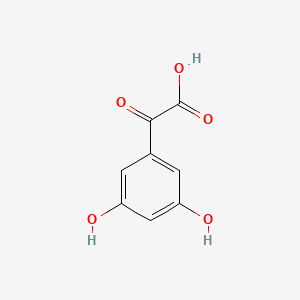
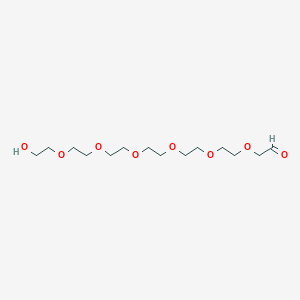
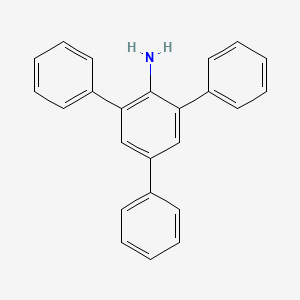
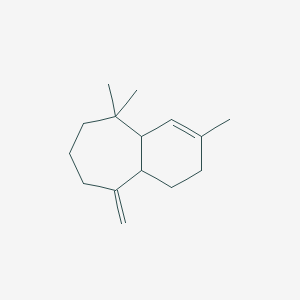
![N-[2-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-N-methylaniline](/img/structure/B1203511.png)
![3-[5-(4-Chloro-phenyl)-furan-2-yl]-propionic acid](/img/structure/B1203512.png)
